molecular formula C13H19NO2 B13125075 tert-Butyl 2-amino-3-ethylbenzoate

tert-Butyl 2-amino-3-ethylbenzoate

Cat. No.: B13125075
M. Wt: 221.29 g/mol
InChI Key: SXPWPPAJAPVXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-amino-3-ethylbenzoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, an amino group, and an ethyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 2-amino-3-ethylbenzoate typically involves the esterification of 2-amino-3-ethylbenzoic acid with tert-butanol. This reaction is often catalyzed by an acid such as sulfuric acid or boron trifluoride etherate. The reaction conditions usually involve heating the reactants under reflux to achieve the desired esterification .

Industrial Production Methods: In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. These systems offer a more efficient and sustainable method for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . The use of flow microreactors allows for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-amino-3-ethylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Transesterification: Produces different esters depending on the alcohol used.

    Aminolysis: Results in the formation of amides.

    Substitution Reactions:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-amino-3-ethylbenzoate is unique due to the specific positioning of the amino and ethyl groups on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This specific arrangement can make it more suitable for certain synthetic applications compared to its analogs.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

tert-butyl 2-amino-3-ethylbenzoate

InChI

InChI=1S/C13H19NO2/c1-5-9-7-6-8-10(11(9)14)12(15)16-13(2,3)4/h6-8H,5,14H2,1-4H3

InChI Key

SXPWPPAJAPVXAI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)OC(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.